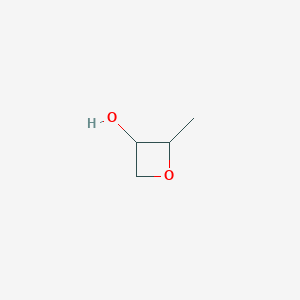
2-Methyloxetan-3-ol
Overview
Description
2-Methyloxetan-3-ol is a chemical compound with the CAS Number: 1420681-59-9 . It has a molecular weight of 88.11 and its IUPAC name is 2-methyl-3-oxetanol . It is a yellow liquid and is typically stored at room temperature .
Synthesis Analysis
A modified synthesis of oxetan-3-ol has been reported in the Russian Journal of Organic Chemistry . The synthesis involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H8O2 . The InChI Code for this compound is 1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve a competition between ring opening and reaction with O2 . These reactions are critical to the high-fidelity numerical modeling of combustion .Physical And Chemical Properties Analysis
This compound is a yellow liquid . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Applications in Chemistry
- Sex Pheromone Precursors : A key application of 2-methyloxetan-3-ol derivatives is in the synthesis of sex pheromone precursors. Hedenström et al. (2002) explored the synthesis of several 3-methylalkan-2-ols, precursors to sex pheromones in various pine sawfly species, through the ring opening of epoxybutane followed by lipase-catalyzed acylation (Hedenström et al., 2002).
- Polymer and Material Science : The monomer ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, was polymerized using atom transfer radical polymerization, as investigated by Singha et al. (2005). This study contributes to advancing polymer science and material engineering (Singha et al., 2005).
Biomedical Research and Therapeutics
- Antimicrobial Applications : Chakrabarty et al. (2011) studied the antimicrobial effectiveness of a class of copolyoxetanes with quaternary ammonium and PEG-like side chains, providing insights into potential therapeutic applications (Chakrabarty et al., 2011).
- Synthesis of Therapeutic Oligonucleotides : Grajkowski et al. (2001) focused on the synthesis of a specific deoxyribonucleoside phosphoramidite, demonstrating its potential application in the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).
Environmental and Green Chemistry
- Green Solvent Applications : Rapinel et al. (2020) presented an extensive review of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent for the extraction of natural products, highlighting its environmental benefits over conventional solvents (Rapinel et al., 2020).
Advanced Applications in Catalysis
- Catalyst Design and Hydrogenations : Crespo-Quesada et al. (2012) reviewed recent developments in catalytic processes, including the hydrogenation of alkynes, underscoring the importance of optimizing catalyst design (Crespo-Quesada et al., 2012).
Mechanism of Action
Target of Action
2-Methyloxetan-3-ol is a type of alkyl-substituted cyclic ether . The primary targets of this compound are hydrocarbons and biofuels . It interacts with these targets during the low-temperature oxidation process .
Mode of Action
The interaction of this compound with its targets involves a chain-propagating step with OH . This leads to the formation of intermediates, including cyclic ether radicals . These radicals undergo subsequent reactions, which involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the oxidation of hydrocarbons and biofuels . The compound’s action results in the formation of intermediates, which can further react to produce various products . For instance, ring-opening reactions of QOOH radicals derived from 2-methyloxetane produce ketohydroperoxide species (performic acid and 2-hydroperoxyacetaldehyde), which may impart additional chain-branching potential, and dicarbonyl species (3-oxobutanal and 2-methylpropanedial), which often serve as proxies for modeling reaction rates of ketohydroperoxides .
Result of Action
The action of this compound results in the formation of various products. Species detected in experiments include methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein . Ion signals consistent with products from alkyl radical oxidation were detected, including for QOOH-mediated species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure . For instance, experiments were conducted at 6 Torr and two temperatures (650 K and 800 K) under pseudo-first-order conditions to facilitate R + O2 reactions .
Safety and Hazards
2-Methyloxetan-3-ol is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-methyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3320755.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)
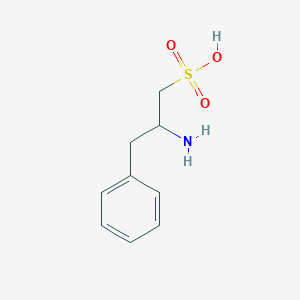
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)
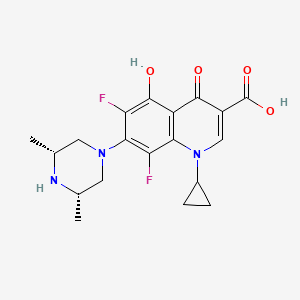
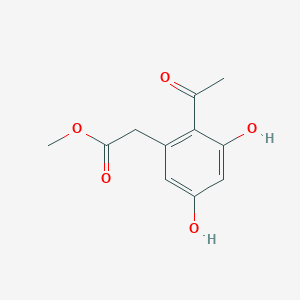
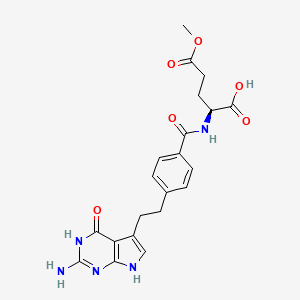
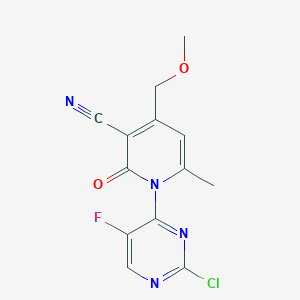

![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)
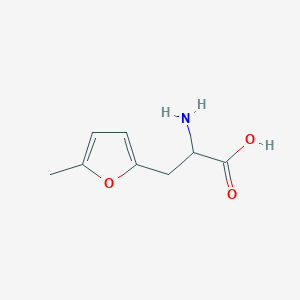
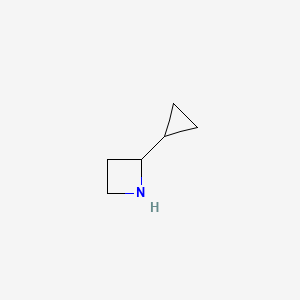
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile](/img/structure/B3320856.png)
![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)